molecular formula C17H25BN2O3 B6338176 2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester CAS No. 2096338-54-2

2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester

Cat. No. B6338176
CAS RN: 2096338-54-2
M. Wt: 316.2 g/mol
InChI Key: OGBXDIHIQOGQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester (2-CPA-3-BAPE) is a compound that has been used in research laboratories for a variety of purposes. This compound is a derivative of pyridine-3-boronic acid and is a member of the family of pinacol esters. It is a colorless, crystalline solid that is soluble in both organic and aqueous solvents. 2-CPA-3-BAPE has been used for a variety of applications in research, including as a catalyst for organic synthesis, as a ligand for transition metal complexes, and as a reagent for the synthesis of various organic compounds.

Scientific Research Applications

2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in the laboratory for a variety of scientific research applications. It has been used as a catalyst for organic synthesis, as a ligand for transition metal complexes, and as a reagent for the synthesis of various organic compounds. Additionally, 2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in the synthesis of various pharmaceutical compounds, such as antifungal drugs, antibiotics, and antiviral drugs. Additionally, it has been used in the synthesis of various dyes, pigments, and fragrances.

Mechanism of Action

2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester acts as a catalyst for organic synthesis by increasing the rate of reaction. It acts as a ligand for transition metal complexes by forming a complex with the metal, which increases the reactivity of the metal. Additionally, it acts as a reagent for the synthesis of various organic compounds by providing a source of reactive species that can be used to form new compounds.
Biochemical and Physiological Effects
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has been shown to have no adverse biochemical or physiological effects in laboratory studies. It is believed to be non-toxic and has no known interactions with other compounds.

Advantages and Limitations for Lab Experiments

2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a colorless, crystalline solid that is soluble in both organic and aqueous solvents, making it easy to work with. Furthermore, it is non-toxic and has no known adverse biochemical or physiological effects. The primary limitation of 2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester is that it is relatively unstable and can decompose at temperatures above 80°C.

Future Directions

2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has potential for use in a variety of applications. It could be used in the synthesis of new pharmaceuticals, such as antifungals, antibiotics, and antivirals. Additionally, it could be used in the synthesis of dyes, pigments, and fragrances. Furthermore, it could be used in the synthesis of other organic compounds, such as polymers and surfactants. Finally, it could be used in the synthesis of materials for use in medical devices, such as implants and prostheses.

Synthesis Methods

2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester can be synthesized by the reaction of pyridine-3-boronic acid and cyclopentylcarbamoyl chloride in the presence of anhydrous potassium carbonate. The reaction of these two compounds produces a cyclopentylcarbamoyl moiety, which is then coupled with the pyridine-3-boronic acid. The resulting compound is then reacted with pinacol ester in the presence of a base, such as potassium carbonate, to form 2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester. The reaction is carried out at temperatures below 80°C to prevent the decomposition of the pinacol ester.

properties

IUPAC Name

N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-10-7-11-19-14(13)15(21)20-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBXDIHIQOGQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester

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